molecular formula C36H28N2O4 B6021399 N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide)

N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide)

Cat. No. B6021399
M. Wt: 552.6 g/mol
InChI Key: ANZBRDFLUCDEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide), also known as DBDAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBDAN belongs to the family of naphthamide derivatives, which have been widely studied for their biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In anti-cancer research, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In material science, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) has been shown to exhibit liquid crystalline behavior due to its rigid and bulky molecular structure.
Biochemical and Physiological Effects
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) has been shown to exhibit various biochemical and physiological effects in different systems. In anti-cancer research, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) has been shown to induce cell cycle arrest and apoptosis in cancer cells. In material science, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) has been shown to exhibit high thermal stability and good solubility in organic solvents. In environmental science, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) has been shown to exhibit high selectivity and sensitivity for the detection of heavy metal ions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) in lab experiments is its versatility and ease of synthesis. N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) can be synthesized in large quantities and can be easily modified to introduce different functional groups. However, one of the limitations of using N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) is its potential toxicity and environmental impact. N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) is a synthetic compound and its long-term effects on human health and the environment are not fully understood.

Future Directions

There are several future directions for research on N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide). In medicinal chemistry, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) could be further optimized to improve its anti-cancer properties and reduce its potential toxicity. In material science, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) could be used as a building block for the synthesis of novel functional materials with unique properties. In environmental science, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) could be further developed as a fluorescent probe for the detection of heavy metal ions in water. Additionally, further studies could be conducted to investigate the potential environmental impact of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) and its degradation products.

Synthesis Methods

The synthesis of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) involves the condensation of 3,3'-dimethoxy-4,4'-biphenol and 1-naphthylamine in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is purified through recrystallization, yielding N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) as a white crystalline powder.

Scientific Research Applications

N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In material science, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. In environmental science, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)di(1-naphthamide) has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-(naphthalene-1-carbonylamino)phenyl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28N2O4/c1-41-33-21-25(17-19-31(33)37-35(39)29-15-7-11-23-9-3-5-13-27(23)29)26-18-20-32(34(22-26)42-2)38-36(40)30-16-8-12-24-10-4-6-14-28(24)30/h3-22H,1-2H3,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZBRDFLUCDEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)OC)NC(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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